molecular formula C15H16N2O2 B2680296 N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclopropanecarboxamide CAS No. 898463-31-5

N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclopropanecarboxamide

Cat. No. B2680296
CAS RN: 898463-31-5
M. Wt: 256.305
InChI Key: YHMPRDUZMFQBQM-UHFFFAOYSA-N
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Description

N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C15H16N2O2 and its molecular weight is 256.305. The purity is usually 95%.
BenchChem offers high-quality N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymorphic Modifications and Diuretic Properties

The study by Shishkina et al. (2018) on a structurally similar compound, 6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, reveals its strong diuretic properties, potentially useful as a new hypertension remedy. This research identifies two polymorphic modifications of the compound, highlighting differences in crystal packing and organization, which could influence its bioavailability and efficacy. The findings suggest the relevance of polymorphism in the development of therapeutics based on similar chemical frameworks (Shishkina et al., 2018).

Synthesis of Nitrogen Heterocyclic Compounds

Porashar et al. (2022) describe a temperature tunable synthesis method for tetrahydro-4H-pyrrolo[3,2-c]quinolin-4-ones, which are structurally related to the queried compound. This methodology involves the initial ring opening of a cyclopropane ring followed by nucleophilic attack, showcasing a versatile approach for synthesizing hexahydropyrrolo[3,2-c]quinolinone derivatives found in biologically active molecules. This process highlights the importance of synthetic strategies in accessing diverse chemical entities for potential therapeutic use (Porashar et al., 2022).

Antibacterial Activity and QSAR Analysis

Research by Domagala et al. (1988) on 1-substituted 7-[3-[(ethylamino)methyl]-1-pyrrolidinyl]-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids, which are analogous to the compound , demonstrates significant antibacterial activity and DNA-gyrase inhibition. The study establishes quantitative structure-activity relationships (QSAR), indicating the potential of such compounds in designing new antibacterial agents. The importance of the cyclopropyl group in enhancing quinolone activity is particularly noted, suggesting avenues for further chemical modifications to improve therapeutic profiles (Domagala et al., 1988).

Catalysis in Organic Synthesis

Wu et al. (2017) discuss a catalyst-free synthesis of pyrrolo[1,2-a]quinoline derivatives, which underscores the environmental benefits of such methodologies in organic synthesis and medicinal chemistry. The process is tolerant to air, and water is the only byproduct, highlighting an eco-friendly approach to synthesizing complex heterocyclic compounds that could be foundational in pharmaceutical development (Wu et al., 2017).

properties

IUPAC Name

N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c18-13-8-11-7-12(16-15(19)9-3-4-9)6-10-2-1-5-17(13)14(10)11/h6-7,9H,1-5,8H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHMPRDUZMFQBQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NC(=O)C4CC4)CC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51088131
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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